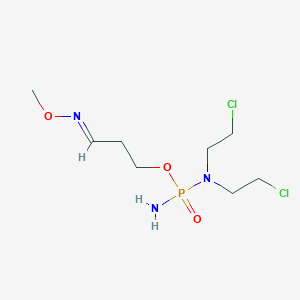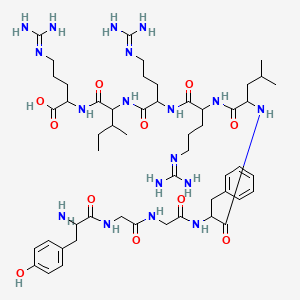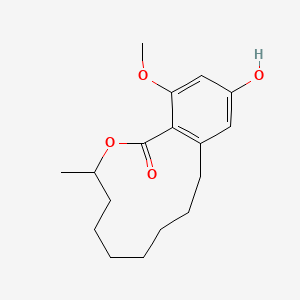
Simvastatin Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Simvastatin Ethyl Ester is a derivative of Simvastatin, a well-known lipid-lowering agent used to manage cholesterol levels and reduce the risk of cardiovascular diseases. This compound is a prodrug, meaning it is metabolized in the body to produce the active form of Simvastatin, which inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Simvastatin Ethyl Ester can be synthesized through various methods. One common approach involves the modification of Lovastatin, another statin, through a series of chemical reactions. The process typically includes the hydrolysis of Lovastatin to produce Monacolin J, followed by selective silylation and esterification to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic methods, which use enzymes to catalyze specific reactions under mild conditions. This approach is advantageous as it reduces the need for harsh chemicals and high temperatures, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Simvastatin Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid.
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule
Common Reagents and Conditions
Hydrolysis: Typically catalyzed by acids or bases.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used
Major Products Formed
The major products formed from these reactions include various metabolites that retain the core structure of Simvastatin but with modified functional groups .
Scientific Research Applications
Simvastatin Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential in treating cardiovascular diseases and other conditions related to cholesterol metabolism.
Industry: Utilized in the development of new lipid-lowering agents and as a reference standard in quality control .
Mechanism of Action
Simvastatin Ethyl Ester exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is crucial for the biosynthesis of cholesterol. The inhibition of this enzyme leads to a decrease in cholesterol levels in the liver, prompting the liver to absorb more low-density lipoprotein (LDL) cholesterol from the bloodstream. This process ultimately reduces the overall cholesterol levels in the body .
Comparison with Similar Compounds
Similar Compounds
- Atorvastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
- Lovastatin
Uniqueness
Simvastatin Ethyl Ester is unique due to its specific ester group, which influences its pharmacokinetics and metabolism. Compared to other statins, it has a distinct metabolic pathway that can offer different therapeutic benefits and side effect profiles .
Properties
Molecular Formula |
C27H44O6 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
ethyl 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C27H44O6/c1-7-27(5,6)26(31)33-23-14-17(3)13-19-10-9-18(4)22(25(19)23)12-11-20(28)15-21(29)16-24(30)32-8-2/h9-10,13,17-18,20-23,25,28-29H,7-8,11-12,14-16H2,1-6H3 |
InChI Key |
VVAUQJHCHXQKFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OCC)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-nitrophenyl)methyl N-[1-[[1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl]methyl]piperidin-4-yl]-N-prop-2-enylcarbamate](/img/structure/B12318106.png)
![(4a,6-Dihydroxy-4,4,11b-trimethyl-7-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl) acetate](/img/structure/B12318128.png)




![4,4,7,11b-Tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1,4a,5,6,7-pentol](/img/structure/B12318152.png)

![[17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12318171.png)
![9-Hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid](/img/structure/B12318172.png)

![6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318185.png)

![5-methyl-2,3,4a,5,6,7-hexahydro-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12318198.png)
